molecular formula C16H16ClN3O2S B11022703 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022703
M. Wt: 349.8 g/mol
InChI Key: LRXFTOOBVJOVSE-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 2-chlorobenzyl substituent at the pyrrolidine nitrogen and a 5-methyl-1,3-thiazol-2-yl group at the terminal amide position. Its molecular formula is C₁₇H₁₇ClN₃O₂S, with a calculated molecular weight of 375.85 g/mol.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-4-2-3-5-13(11)17/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22)

InChI Key

LRXFTOOBVJOVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the thiazole moiety, and subsequent functionalization with the chlorobenzyl group. Common reagents and conditions used in these steps may include:

    Formation of Pyrrolidine Ring: Cyclization reactions using amines and carbonyl compounds.

    Introduction of Thiazole Moiety: Condensation reactions involving thioamides and α-haloketones.

    Functionalization with Chlorobenzyl Group: Nucleophilic substitution reactions using chlorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The following analogs share the 5-oxopyrrolidine-3-carboxamide core but differ in substituents, leading to variations in bioactivity, solubility, and target specificity:

Table 1: Key Structural Analogs and Properties
Compound Name (Source) Substituents Molecular Weight (g/mol) Bioactivity (EC₅₀, μM) Solubility (μg/mL) Key Applications
Target Compound () 2-Chlorobenzyl, 5-methyl-1,3-thiazol-2-yl 375.85 Not reported Not available Potential enzyme/receptor modulation
1-(4-Chlorophenyl)-N-(dihydroisoquinolin-2-yl) derivative () 4-Chlorophenyl, dihydroisoquinolin-2-yl sulfonamide 650.56 0.602 Not reported MERS-CoV inhibition
1-(2,3-Dihydro-1,4-benzodioxin-6-yl) analog () 2,3-Dihydro-1,4-benzodioxin-6-yl 359.40 Not reported 20.2 (pH 7.4) Not specified
1-(Furan-2-yl)methyl analog () Furan-2-ylmethyl, 5-methyl-1,3,4-thiadiazol-2-yl 306.34 Not reported Not available Screening compound
Fluorobenzyl-substituted derivative () 4-Fluorobenzyl, dibenzylimidazolidinone Not reported Not reported Not available Human neutrophil elastase inhibition

Impact of Substituents on Bioactivity and Solubility

  • Chlorinated Aromatic Groups: The target compound’s 2-chlorobenzyl group may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl analog in . However, the latter demonstrates potent antiviral activity (EC₅₀ = 0.602 μM), likely due to its sulfonamide-linked dihydroisoquinoline group, which improves target binding . The benzodioxin substituent in increases hydrophilicity (solubility = 20.2 μg/mL) compared to chlorinated analogs, likely due to oxygen-rich aromatic systems .
  • Replacement with 1,3,4-thiadiazol-2-yl () reduces molecular weight (306.34 g/mol) but may compromise target specificity due to reduced steric bulk .
  • Fluorine vs.

Challenges and Opportunities

  • Data Gaps : Direct bioactivity data for the target compound are lacking, necessitating further enzymatic or cellular assays.
  • Optimization Potential: Introducing sulfonamide or oxygenated aromatic groups (e.g., benzodioxin) could enhance solubility without sacrificing activity, as seen in and .

Biological Activity

1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The compound is synthesized through various methods involving thiazole derivatives and pyrrolidine frameworks. The synthesis often employs techniques such as:

  • Knoevenagel condensation : This method is commonly used to create derivatives with enhanced biological properties.
  • One-pot multicomponent reactions : These reactions streamline the synthesis process, allowing for the rapid generation of complex molecules.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, derivatives of 5-oxopyrrolidine have demonstrated activity against:

  • Gram-positive bacteria : Including methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

In a study evaluating the antimicrobial efficacy of various 5-oxopyrrolidine derivatives, compounds were tested against a range of pathogens, revealing promising results. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

CompoundMIC (μg/mL)Inhibition (%)
110099
225098
315095

This table summarizes the antimicrobial efficacy of selected compounds derived from similar thiazole and pyrrolidine structures .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies using the A549 human lung adenocarcinoma cell line indicated that certain derivatives exhibited significant cytotoxicity. The structure-activity relationship (SAR) was analyzed to understand how modifications influenced activity:

  • Substituted phenyl rings : Variations in substituents on the phenyl ring impacted both cytotoxicity and selectivity towards cancer cells.
  • Hydrazone derivatives : These showed enhanced anticancer activity compared to their hydrazide counterparts.

For example, compound modifications led to varying degrees of cell viability post-treatment:

CompoundCell Viability (%)
A64
B61
C78

These findings suggest that specific structural features are crucial for maximizing anticancer efficacy while minimizing toxicity to non-cancerous cells .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antimicrobial Screening : A recent study evaluated various thiazole derivatives against MRSA and found that specific substitutions significantly improved antibacterial activity.
  • Cytotoxicity Assessment : Compounds were tested against both cancerous and non-cancerous cell lines to determine selectivity and potential side effects.

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